(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
CAS No.:
Cat. No.: VC13444848
Molecular Formula: C34H50O7
Molecular Weight: 570.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H50O7 |
|---|---|
| Molecular Weight | 570.8 g/mol |
| IUPAC Name | (2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
| Standard InChI | InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1 |
| Standard InChI Key | OBZHEBDUNPOCJG-ILYNEHRHSA-N |
| Isomeric SMILES | C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
| SMILES | CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Introduction
Molecular Structure and Physicochemical Properties
Stereochemistry and Functional Groups
The compound’s structure features a pentacyclic triterpenoid backbone with seven methyl groups, a 13-oxo moiety, and a hemisuccinate ester group at position 10. Its absolute configuration is defined by chiral centers at positions 2S, 4aS, 6aS, 6bR, 8aR, 10S, 12aS, and 14bR . The hemisuccinate group (3-carboxypropanoyloxy) enhances solubility and enables interactions with biological targets, while the carboxylic acid at position 2 contributes to ionic binding .
Table 1: Key Molecular Properties
Spectroscopic and Crystallographic Data
X-ray crystallography confirms the compound’s stereochemistry, with a monoclinic crystal system and space group P2₁ . The sodium salt form (C₇₆H₁₁₉NaO₁₈) has been characterized in a water/butan-2-one solvate, revealing intermolecular hydrogen bonds stabilizing the lattice .
Synthesis and Modifications
Synthetic Routes
Carbenoxolone is synthesized via esterification of glycyrrhetinic acid with succinic anhydride under acidic conditions. The process selectively targets the hydroxyl group at position 30 of the triterpenoid backbone . Industrial-scale production involves refluxing glycyrrhetinic acid in pyridine with succinic anhydride, followed by purification via recrystallization .
Structural Analogues
Modifications at the hemisuccinate group or methyl substituents alter bioactivity. For example:
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Sodium Carbenoxolone: Enhances water solubility for oral formulations .
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Methyl ester derivatives: Improve blood-brain barrier penetration but reduce anti-inflammatory potency .
Biological Activities and Mechanisms
Gap Junction Inhibition
Carbenoxolone is a potent inhibitor of connexin-based gap junctions, blocking intercellular communication by binding to the extracellular loop of connexin proteins (IC₅₀ = 10–50 μM) . This property is exploited in neuroscience research to study synaptic transmission and in cardiology to prevent arrhythmias .
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition
The compound inhibits 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues. By reducing glucocorticoid activation, Carbenoxolone ameliorates metabolic syndrome features in animal models, including hepatic steatosis and insulin resistance .
Table 2: Pharmacological Targets and Effects
Neuroprotective and Anti-Inflammatory Effects
In rodent stroke models, Carbenoxolone reduces infarction size by 40–60% when administered post-ischemia, likely via gap junction blockade and attenuation of excitotoxicity . It also suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages by inhibiting NF-κB translocation .
Pharmacokinetics and Toxicology
Absorption and Metabolism
Carbenoxolone exhibits poor oral bioavailability (<10%) due to first-pass metabolism. It undergoes hepatic glucuronidation and renal excretion, with a plasma half-life of 6–8 hours in humans . The sodium salt form improves absorption but increases renal toxicity risk .
Toxicity Profile
Chronic administration in rodents causes mineralocorticoid excess symptoms (hypertension, hypokalemia) via 11β-HSD2 inhibition . Hepatotoxicity is observed at doses >100 mg/kg, necessitating cautious dosing in clinical trials .
Clinical and Preclinical Applications
Experimental Uses
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Atrial Fibrillation: Reduces inflammation and arrhythmia incidence in animal models by inhibiting macrophage migration .
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Obesity and NAFLD: Decreases hepatic triglyceride content by 50% in diet-induced obese mice via SREBP1C downregulation .
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Multiple Sclerosis: Delays experimental autoimmune encephalitis onset by suppressing IL-23 and Th17 cell differentiation .
Clinical Trials
While no Phase III trials are completed, Phase II studies explore topical Carbenoxolone for esophagitis and oral formulations for metabolic disorders . Challenges include dose-limiting hypertension and drug-drug interactions with corticosteroids .
Future Directions
Combination Therapies
Recent patents highlight Carbenoxolone’s potential in immunotherapy combinations. Co-administration with PD-1/PD-L1 inhibitors enhances anti-tumor immunity in murine melanoma models, possibly by reducing intratumoral glucocorticoid activity .
Targeted Delivery Systems
Nanoparticle-encapsulated Carbenoxolone (e.g., PLGA nanoparticles) improves brain delivery in glioblastoma models, achieving 3-fold higher tumor concentrations than free drug .
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